An In-Depth Technical Guide to the Physicochemical Properties of N-Nitrosoatrazine
An In-Depth Technical Guide to the Physicochemical Properties of N-Nitrosoatrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Nitrosoatrazine (NNAT), a derivative of the widely used herbicide atrazine, has garnered significant attention within the scientific community due to its potential formation in environmental and biological systems.[1] As a member of the N-nitrosamine class of compounds, which are often associated with toxicological concerns, a thorough understanding of its physicochemical properties is paramount for researchers in fields ranging from environmental science and toxicology to drug development and safety assessment. This guide provides a comprehensive overview of the core physicochemical characteristics of N-Nitrosoatrazine, synthesizing available technical data with practical insights into its determination and stability.
Chemical Identity and Structure
N-Nitrosoatrazine is formed through the nitrosation of atrazine, a reaction that can occur under acidic conditions in the presence of nitrite.[1]
Molecular Formula: C₈H₁₃ClN₆O[2]
Molecular Weight: 244.68 g/mol [2]
IUPAC Name: N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide[2]
CAS Registry Number: 56525-09-8[2]
The structural integrity of N-Nitrosoatrazine is pivotal to its chemical behavior. The presence of the nitroso group (-N=O) attached to the ethylamino substituent of the triazine ring introduces a new dimension to its reactivity and potential biological interactions compared to the parent atrazine molecule.
Figure 1: Chemical Structure of N-Nitrosoatrazine.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its environmental fate, designing analytical methods, and assessing its toxicological profile.
| Property | Value | Source(s) |
| Physical State | Solid (presumed) | General knowledge |
| Appearance | Yellowish solid (presumed) | General knowledge |
| Boiling Point | 189.5 °C | [ChemSigma Aldrich] |
| Melting Point | Data not available | |
| Water Solubility | Data not available | |
| Solubility in Organic Solvents | Data not available | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.6 (Computed) | [2] |
Spectral Characteristics
Spectroscopic data is indispensable for the unambiguous identification and quantification of N-Nitrosoatrazine.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the detection of N-Nitrosoatrazine, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] The fragmentation pattern provides crucial information for structural elucidation. While a full spectrum is not publicly available, the fragmentation of nitrosamines is well-documented. A common fragmentation pathway for nitrosamines involves the loss of the NO radical (a loss of 30 Da).[3] Another observed fragmentation is the loss of •OH (a loss of 17 Da).[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy
The UV-Vis spectrum of N-nitrosamines typically shows two absorption bands. One is a weak band in the near-UV region (around 330-370 nm) corresponding to the n → π* transition of the N=O group, and a stronger band in the far-UV region (around 230-240 nm) attributed to the π → π* transition. Specific λmax values for N-Nitrosoatrazine are not currently available in the literature.
Stability and Degradation
The stability of N-Nitrosoatrazine is a critical factor in determining its persistence in various matrices.
-
pH Stability: N-Nitrosoatrazine is more stable in acidic conditions (pH 2-4) where its formation is also favored.[8][9]
-
Photostability: N-Nitrosoatrazine is sensitive to light.[10] Photodegradation is a significant pathway for its dissipation in environmental systems.[8]
-
Thermal Stability: Information on the thermal decomposition of N-Nitrosoatrazine is limited, although the reported boiling point suggests a degree of thermal stability.
Experimental Protocols
Synthesis of N-Nitrosoatrazine
The synthesis of N-Nitrosoatrazine is typically achieved through the nitrosation of atrazine.
Figure 2: General workflow for the synthesis of N-Nitrosoatrazine.
Step-by-Step Methodology:
-
Dissolution: Dissolve atrazine in a suitable solvent.
-
Acidification: Acidify the solution to a pH of approximately 2-4 using an acid such as hydrochloric acid.[8]
-
Nitrosation: Add a solution of sodium nitrite dropwise to the acidified atrazine solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period.
-
Extraction: Extract the N-Nitrosoatrazine from the aqueous solution using an appropriate organic solvent like dichloromethane.
-
Purification: Purify the extracted N-Nitrosoatrazine using techniques such as column chromatography.
Causality: The acidic environment is crucial as it converts nitrite (NO₂⁻) into the active nitrosating agent, the nitrosonium ion (NO⁺), which then reacts with the secondary amine group of atrazine.[1]
Analytical Determination
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of N-Nitrosoatrazine.
Figure 3: Workflow for the analysis of N-Nitrosoatrazine by HPLC.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]
-
Detector: A UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[1]
Self-Validating System: The use of an internal standard during sample preparation and analysis is crucial for a self-validating system. This corrects for any variations in extraction efficiency and instrument response, ensuring the accuracy and reliability of the quantitative results.
Conclusion
This technical guide provides a consolidated overview of the currently available information on the physicochemical properties of N-Nitrosoatrazine. While key identifiers and some stability and analytical data are established, there remains a notable gap in the literature concerning experimentally determined values for fundamental properties such as melting point and solubility. The provided protocols for synthesis and analysis offer a foundation for researchers working with this compound. Further experimental investigation is warranted to fully characterize the physicochemical profile of N-Nitrosoatrazine, which will be invaluable for a more complete understanding of its environmental behavior and toxicological implications.
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Mirvish, S. S., Gannett, P., Babcook, D. M., Williamson, D., & Chen, S. C. (1991). N-Nitrosoatrazine: synthesis, kinetics of formation, and nuclear magnetic resonance spectra and other properties. Journal of Agricultural and Food Chemistry, 39(7), 1205–1210. [Link]
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Wei, H. R., Rhoades, M. G., & Shea, P. J. (2011). Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil. In ACS Symposium Series (Vol. 1086, pp. 3–19). American Chemical Society. [Link]
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Wei, H.-R., Rhoades, M. G., & Shea, P. J. (2011). Formation, Adsorption, and Stability of N -Nitrosoatrazine in Water and Soil. ResearchGate. [Link]
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Collin, J. (1954). Some Aspects of the Mass Spectra of.N-Nitrosamines. ResearchGate. [Link]
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Wang, Y., Zhang, J., Zhang, A., & Qi, X. (2018). A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. [Link]
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De Graaf, R. A., Klomp, D. W. J., & McIntyre, S. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5). [Link]
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Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]
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Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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